molecular formula C5H10O4S B3366754 3-Methanesulfonyl-2-methylpropanoic acid CAS No. 143224-95-7

3-Methanesulfonyl-2-methylpropanoic acid

Cat. No. B3366754
CAS RN: 143224-95-7
M. Wt: 166.2 g/mol
InChI Key: AUWZNFBJMNOSEW-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-2-methylpropanoic acid is a chemical compound with the CAS Number: 143224-95-7 . It has a molecular weight of 166.2 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-3-(methylsulfonyl)propanoic acid . The InChI code is 1S/C5H10O4S/c1-4(5(6)7)3-10(2,8)9/h4H,3H2,1-2H3,(H,6,7) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The shipping temperature is normal .

Scientific Research Applications

Chemical Properties and Identification

“3-Methanesulfonyl-2-methylpropanoic acid” is a chemical compound with the CAS Number: 143224-95-7 . It has a molecular weight of 166.2 and is typically stored at room temperature . It is usually available in powder form .

Pharmaceutical Testing

This compound is often used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical research and development .

Metabolism and Gastrointestinal Health

While not directly related to “3-Methanesulfonyl-2-methylpropanoic acid”, it’s worth noting that similar compounds like Isobutyric Acid (or 2-Methylpropanoic acid) have been studied for their impact on metabolism and gastrointestinal health . These compounds are produced by gut microbes and are important for gastrointestinal health . Emerging research has identified links between such compounds and gut health .

Metabolic Health

Again, similar compounds like Isobutyric Acid have been shown to impact metabolism and metabolic health . They have been found to influence glucose and lipid metabolism .

Neuroscience

Compounds like Isobutyric Acid have also been implicated in modulating brain function . In experiments involving mouse models of Parkinson’s, researchers found that changes in the gut microbiome and levels of such compounds are associated with neuroprotective effects .

Cosmetics

Isobutyric Acid and its ester, isobutyrate, have been utilized in cosmetics and as a food additive . For example, benzyl isobutyrate has been used in shampoos and soaps for its fruity and jasmine-like odour .

Drug Development

Isobutyric Acid has seen considerable utility in drug development and the pharmaceutical industry . It’s possible that “3-Methanesulfonyl-2-methylpropanoic acid” could have similar applications, but further research would be needed to confirm this.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-3-methylsulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-4(5(6)7)3-10(2,8)9/h4H,3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWZNFBJMNOSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methanesulfonyl-2-methylpropanoic acid

CAS RN

143224-95-7
Record name 3-methanesulfonyl-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Part C. A solution of 2-(methylsulfonylmethyl)acrylic acid (700 mg, 4.26 mmol) in 20 mL of methanol was charged into a Fisher-Porter bottle along with 10% palladium on carbon catalyst under a nitrogen atmosphere. The reaction vessel was sealed and flushed five times with nitrogen and then five times with hydrogen. The pressure was maintained at 50 psig for 16 h and then the hydrogen was replaced with nitrogen and the solution filtered through a pad of celite to remove the catalyst and the filterate concentrated in vacuo to give 682 mg 96% of 2-(R,S)-methyl-3-methylsulfonyl propionic acid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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